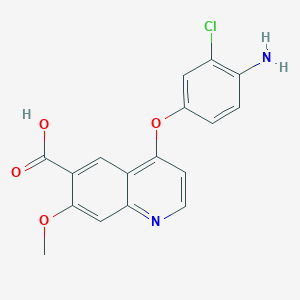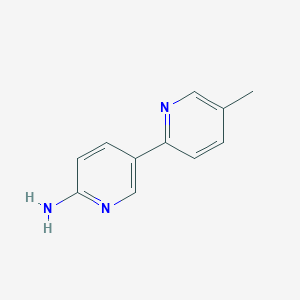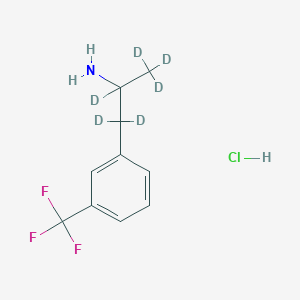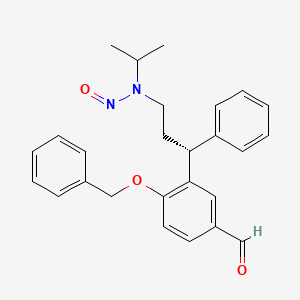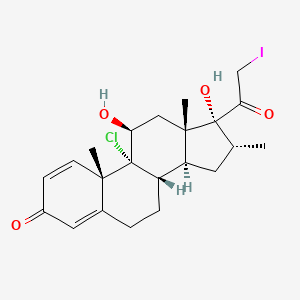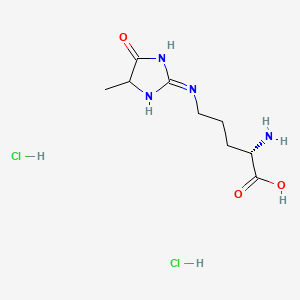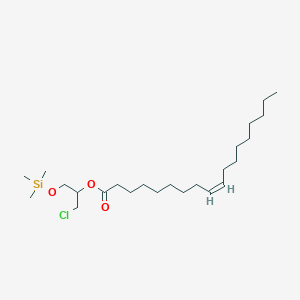![molecular formula C28H18Cl6N2O2 B13849982 N,N'-([1,1'-Biphenyl]-4,4'-diyl)bis(2-chloro-N-(2,6-dichlorophenyl)acetamide)](/img/structure/B13849982.png)
N,N'-([1,1'-Biphenyl]-4,4'-diyl)bis(2-chloro-N-(2,6-dichlorophenyl)acetamide)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-([1,1’-Biphenyl]-4,4’-diyl)bis(2-chloro-N-(2,6-dichlorophenyl)acetamide): is a complex organic compound characterized by its biphenyl core and multiple chloro and dichlorophenyl substituents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-([1,1’-Biphenyl]-4,4’-diyl)bis(2-chloro-N-(2,6-dichlorophenyl)acetamide) typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction, where a halogenated benzene derivative reacts with a boronic acid derivative in the presence of a palladium catalyst.
Introduction of Chloro and Dichlorophenyl Groups: The chloro and dichlorophenyl groups are introduced through electrophilic aromatic substitution reactions. Chlorination can be achieved using reagents such as chlorine gas or sulfuryl chloride.
Formation of the Acetamide Groups: The acetamide groups are formed by reacting the biphenyl derivative with chloroacetyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
N,N’-([1,1’-Biphenyl]-4,4’-diyl)bis(2-chloro-N-(2,6-dichlorophenyl)acetamide) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted biphenyl derivatives.
Wissenschaftliche Forschungsanwendungen
N,N’-([1,1’-Biphenyl]-4,4’-diyl)bis(2-chloro-N-(2,6-dichlorophenyl)acetamide) has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of advanced materials and as a precursor for various chemical products.
Wirkmechanismus
The mechanism of action of N,N’-([1,1’-Biphenyl]-4,4’-diyl)bis(2-chloro-N-(2,6-dichlorophenyl)acetamide) involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. The pathways involved may include signal transduction pathways and metabolic pathways, depending on the specific application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Dicyclohexylphosphino-2’,6’-dimethoxybiphenyl: Known for its use as a ligand in palladium-catalyzed coupling reactions.
Chloro [ (di (1-adamantyl)-N-butylphosphine)-2- (2-aminobiphenyl)]palladium (II): Used as a catalyst in various organic reactions.
2-chloro-N- (2,6-diethylphenyl)acetamide: Another chloroacetamide derivative with different substituents.
Uniqueness
N,N’-([1,1’-Biphenyl]-4,4’-diyl)bis(2-chloro-N-(2,6-dichlorophenyl)acetamide) is unique due to its specific combination of chloro and dichlorophenyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Eigenschaften
Molekularformel |
C28H18Cl6N2O2 |
|---|---|
Molekulargewicht |
627.2 g/mol |
IUPAC-Name |
2-chloro-N-[4-[4-(2,6-dichloro-N-(2-chloroacetyl)anilino)phenyl]phenyl]-N-(2,6-dichlorophenyl)acetamide |
InChI |
InChI=1S/C28H18Cl6N2O2/c29-15-25(37)35(27-21(31)3-1-4-22(27)32)19-11-7-17(8-12-19)18-9-13-20(14-10-18)36(26(38)16-30)28-23(33)5-2-6-24(28)34/h1-14H,15-16H2 |
InChI-Schlüssel |
NUXYNRDUFNLXRF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)Cl)N(C2=CC=C(C=C2)C3=CC=C(C=C3)N(C4=C(C=CC=C4Cl)Cl)C(=O)CCl)C(=O)CCl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


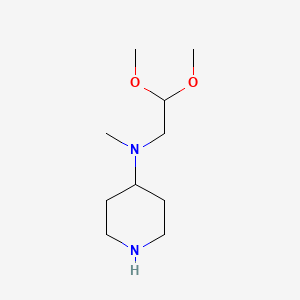
![1-(2-Methoxy-ethyl)-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid](/img/structure/B13849911.png)
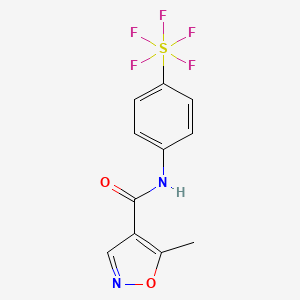
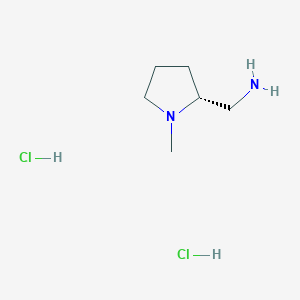
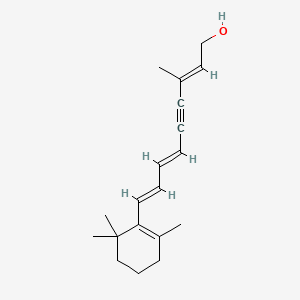
![2,6-Difluoro-4-[(4-methylsulfonylpiperazin-1-yl)methyl]phenol](/img/structure/B13849924.png)
